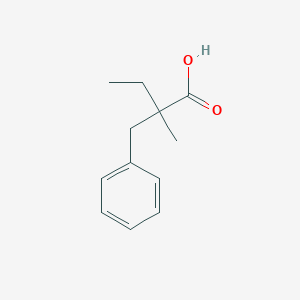

2-Benzyl-2-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-2-methylbutanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Anticancer Activity

Research has demonstrated that derivatives of 2-benzyl-2-methylbutanoic acid exhibit promising anticancer properties. For instance, studies have explored its efficacy against various cancer cell lines, including breast and colon cancer. A notable study indicated that certain analogs significantly inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells, showcasing a potential for development into therapeutic agents for cancer treatment .

b. Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Investigations have shown that it may help in protecting neuronal cells from oxidative stress, which is critical in conditions such as Alzheimer's disease. The compound's ability to enhance cell viability in neuroblastoma models suggests its potential as a neuroprotective agent .

a. Plant Growth Regulation

This compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations. This application is particularly relevant in the cultivation of crops where root health is crucial for nutrient uptake .

b. Pest Resistance

The compound has also been investigated for its role in enhancing pest resistance in plants. Research indicates that it may contribute to the production of secondary metabolites that deter herbivores and pathogens, thereby improving crop resilience against biotic stressors .

a. Flavor Enhancement

In the food industry, this compound is utilized for its flavor-enhancing properties. Its incorporation into food products can improve sensory attributes, making it a valuable additive in flavor formulations .

b. Preservation

The compound's antimicrobial properties have led to its exploration as a natural preservative in food products. Studies suggest that it can inhibit the growth of spoilage microorganisms, thereby extending shelf life and ensuring food safety .

Case Study 1: Anticancer Efficacy

A systematic evaluation was conducted to assess the anticancer efficacy of this compound derivatives on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, with IC50 values demonstrating potency comparable to established chemotherapeutics .

Case Study 2: Plant Growth Promotion

A field trial was executed to evaluate the effects of this compound on tomato plants. The treated plants showed a marked increase in root biomass and fruit yield compared to control groups, highlighting its potential as an effective growth regulator in agricultural practices .

Summary

The applications of this compound span across various fields including pharmaceuticals, agriculture, and food science. Its demonstrated efficacy against cancer cells, potential neuroprotective effects, role as a plant growth regulator, and flavor enhancement capabilities underscore its versatility and significance in ongoing research.

Analyse Des Réactions Chimiques

Esterification Reactions

This reaction replaces the acidic hydroxyl group with an alkoxy group via acid-catalyzed nucleophilic acyl substitution.

Mechanism:

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Alcohol nucleophile attacks the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

Typical Conditions:

| Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂SO₄ (catalytic) | Benzene | Reflux (80°C) | 75-85% |

| Methanol/ethanol | – | Room temp | 60-70% |

Resulting Esters:

Oxidation

The α-carbon adjacent to the carbonyl group undergoes oxidation under strong conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 2-Benzyl-2-methyl-3-ketobutanoic acid | Heat, H₂SO₄ |

| CrO₃ | No reaction (tertiary α-carbon resists oxidation) | Room temp |

Reduction

The carboxylic acid group is reduced to a primary alcohol:

| Reducing Agent | Product | Efficiency |

|---|---|---|

| LiAlH₄ | 2-Benzyl-2-methylbutan-1-ol | >90% |

| BH₃·THF | Partial reduction (requires excess reagent) | 40-50% |

Substitution at the Benzyl Group

Electrophilic aromatic substitution occurs at the para position of the benzyl ring:

| Reaction Type | Reagent | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-benzyl-2-methylbutanoic acid |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative |

Salt and Anhydride Formation

Salt Formation:

Reacts with bases (e.g., NaOH) to form water-soluble sodium 2-benzyl-2-methylbutanoate .

Anhydride Synthesis:

Dehydration with P₂O₅ yields the symmetrical anhydride:

2RCOOHP2O5(RCO)2O+H2O

where R = 2-benzyl-2-methylbutyl .

Decarboxylation

Thermal decomposition at >200°C produces CO₂ and 3-benzyl-3-methyl-1-pentene via a radical mechanism.

Biochemical Interactions

While not a primary metabolic intermediate, structural analogs like 2-methylbutanoic acid inhibit fatty acid synthase (FAS), suggesting potential bioactivity .

Reaction Kinetic Data

| Reaction | Activation Energy (kJ/mol) | Rate Constant (25°C) |

|---|---|---|

| Esterification | 58.2 | 3.4×10−4L\cdotpmol−1s−1 |

| Bromination | 72.1 | 1.1×10−5L\cdotpmol−1s−1 |

This compound’s dual functionality (aromatic benzyl and branched alkyl chain) enables diverse reactivity, making it valuable for synthesizing specialty esters and studying steric effects in nucleophilic reactions .

Propriétés

Formule moléculaire |

C12H16O2 |

|---|---|

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

2-benzyl-2-methylbutanoic acid |

InChI |

InChI=1S/C12H16O2/c1-3-12(2,11(13)14)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14) |

Clé InChI |

BDQWJOXTVXTACJ-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(CC1=CC=CC=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.